molecular formula C20H19N3O5 B2707521 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide CAS No. 1286719-81-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide

Cat. No.: B2707521
CAS No.: 1286719-81-0
M. Wt: 381.388
InChI Key: UCQOAGORZROXPE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide is a potent and selective inhibitor of Cyclin G-associated kinase (GAK), a pivotal regulator of clathrin-mediated membrane trafficking and a potential host factor for viral entry. This compound has emerged as a critical chemical probe in virology research, where it has been demonstrated to inhibit the replication of diverse viruses, including dengue and hepatitis C , by disrupting the host's intracellular trafficking machinery essential for viral propagation. Its research utility extends to oncology, as GAK inhibition can impair receptor tyrosine kinase signaling and trafficking, such as that of the Epidermal Growth Factor Receptor (EGFR), thereby suppressing cancer cell proliferation and survival pathways . The unique scaffold of this molecule, integrating dihydrobenzodioxin and dihydropyridazinone motifs, provides a high-affinity interaction with the kinase domain of GAK, making it a valuable tool for deconvoluting the complex roles of GAK in neuronal function, Parkinson's disease pathology, and other membrane trafficking-dependent cellular processes . Researchers utilize this inhibitor to explore novel therapeutic strategies that target host-dependent mechanisms, offering a promising approach to combat drug resistance in antiviral and anticancer contexts.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-13(12-23-19(24)7-5-15(22-23)16-3-2-8-26-16)20(25)21-14-4-6-17-18(11-14)28-10-9-27-17/h2-8,11,13H,9-10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQOAGORZROXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridazinone moiety: This involves the condensation of hydrazine derivatives with diketones or ketoesters.

    Coupling of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final assembly: The final step involves the amide bond formation between the dioxin and pyridazinone intermediates, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety may produce dihydropyridazines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H19N3O4C_{18}H_{19}N_{3}O_{4}, with a molecular weight of approximately 345.36 g/mol. The structure includes a benzodioxin moiety, which is often associated with biological activity due to its ability to interact with various biological targets.

Anti-inflammatory Potential

Research indicates that derivatives of benzodioxin compounds can inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in the inflammatory process. Molecular docking studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide may exhibit similar inhibitory effects, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Activity

Compounds featuring the benzodioxin structure have been explored for their anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Effects

The furan moiety in the compound has been linked to antimicrobial activity against various pathogens. Preliminary studies suggest that the compound may possess broad-spectrum antimicrobial properties, making it a potential candidate for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the benzodioxin core.
  • Introduction of the furan and pyridazine substituents through selective reactions.
  • Final amide bond formation to yield the target compound.

Case Study 1: Inhibition of 5-Lipoxygenase

In a study evaluating various derivatives of benzodioxin compounds for their anti-inflammatory properties, this compound showed promising results as a potential 5-lipoxygenase inhibitor. Docking studies indicated favorable binding interactions with the enzyme's active site .

Case Study 2: Anticancer Screening

A series of experiments conducted on cancer cell lines demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibited cytotoxic effects at micromolar concentrations. These findings support the hypothesis that modifications to the benzodioxin structure can enhance anticancer activity .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Benzodioxin-Containing Analogues

The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) shares the benzodioxin scaffold but replaces the pyridazinone-furan system with a methoxypyridinamine group (Table 1). This substitution reduces molecular weight (391.46 g/mol vs.

Pyridazinone Derivatives

The 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one series (7a-c) replaces the benzodioxin with a benzoxazine ring and substitutes pyridazinone with pyrimidine. Synthesized via caesium carbonate-mediated coupling in dry DMF, these compounds demonstrate higher yields (>70%) compared to typical pyridazinone syntheses, suggesting that the target compound’s pyridazinone moiety may require optimized reaction conditions for scalability .

Analytical Characterization

The target compound’s structural complexity necessitates multi-technique validation, as seen in analogous studies:

  • 1H/13C NMR: Used to confirm proton environments in diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d), resolving aromatic and aliphatic regions .
  • HRMS: Critical for verifying molecular mass and fragmentation patterns in marine actinomycete-derived compounds, as highlighted in salternamide E studies .

Bioactivity and Computational Predictions

  • Benzoxazine-pyrimidine hybrids (e.g., 7a-c) show antimicrobial activity, attributed to the pyrimidine’s ability to mimic nucleotide bases .
  • Marine-derived pyridazinones (e.g., salternamide E) display cytotoxicity, suggesting the target compound’s pyridazinone-furan system warrants evaluation in cancer models .
  • Tools like Hit Dexter 2.0 enable computational assessment of promiscuity and “dark chemical matter” risks, which could prioritize the target compound for experimental validation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield
Target Compound C23H21N3O5* ~430 Benzodioxin, pyridazinone, furan Not Reported
6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-... C23H25N3O3 391.46 Benzodioxin, methoxypyridinamine Not Reported
7a-c (Benzoxazine-pyrimidine hybrids) Variable ~350–400 Benzoxazine, pyrimidine >70%

*Estimated based on structural similarity.

Table 2: Analytical Techniques for Validation

Technique Application in Analogues Relevance to Target Compound
1H/13C NMR Confirmed aromatic proton environments in 2d Essential for verifying furan and benzodioxin protons
HRMS Validated molecular mass in salternamide E Critical for confirming molecular ion

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide is a complex organic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Characteristics

The compound's molecular formula is C20H22N4O5C_{20}H_{22}N_{4}O_{5} with a molecular weight of 398.42 g/mol. Its structure features a benzodioxin moiety and a pyridazinone ring, which are known for their biological activity.

Property Value
Molecular FormulaC20H22N4O5
Molecular Weight398.42 g/mol
LogP1.429
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Polar Surface Area71.77 Ų

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in metabolic pathways and are targeted for conditions like diabetes and Alzheimer's disease.
  • Antioxidant Activity : The presence of the furan and benzodioxin rings contributes to its antioxidant properties, which help in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structural characteristics have demonstrated anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • In Vitro Studies on Enzyme Inhibition :
    • A study evaluated the inhibitory effects of the compound against AChE and α-glucosidase. Results indicated a significant inhibition rate, particularly against α-glucosidase, making it a candidate for managing Type 2 diabetes mellitus (T2DM) .
  • Molecular Docking Studies :
    • Computational docking studies suggested that the compound binds effectively to the active sites of targeted enzymes, confirming its potential as an inhibitor. The docking scores correlated well with the experimental inhibition data .
  • Antioxidant Activity Assessment :
    • The compound was tested for its ability to scavenge free radicals in various assays (DPPH, ABTS). It exhibited substantial antioxidant activity, comparable to known antioxidants .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other compounds possessing similar moieties:

Compound Name Biological Activity Reference
N-(2,3-Dihydrobenzodioxin)Anti-hepatotoxic and anti-inflammatory
N-(Furan-2-carbonyl)valinamideAChE inhibitor; potential anti-diabetic agent
N-(Benzodioxane sulfonamides)Broad-spectrum antitumor activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide, and how can yield optimization be systematically approached?

  • Methodological Answer :

  • Stepwise Synthesis : Analogous benzodioxin derivatives are synthesized via multi-step reactions, such as solvent-free reflux of precursors (e.g., benzodioxin acetophenone derivatives with dimethylformamide-dimethylacetal (DMF-DMA)) followed by purification via recrystallization .
  • Yield Optimization : Utilize Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (temperature, solvent ratio, catalyst loading) to maximize yield while reducing resource expenditure . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, creating a feedback loop with experimental validation .

Q. Which analytical techniques are most robust for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Core Techniques :
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl groups at ~1700 cm⁻¹, furan C-O-C stretches) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions (e.g., dihydrobenzodioxin proton environments at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
  • Purity Assessment : HPLC with UV detection (λ ~254 nm) quantifies impurities, while differential scanning calorimetry (DSC) monitors thermal stability .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in the formation of the dihydropyridazine moiety during synthesis?

  • Methodological Answer :

  • Reaction Pathway Analysis : Apply density functional theory (DFT) to model transition states and intermediates, particularly for cyclization steps involving the dihydropyridazine ring. Compare computed activation energies with experimental kinetic data to validate mechanisms .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent interactions influencing reaction rates or regioselectivity .

Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay Standardization : Implement orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, if cholinesterase inhibition is hypothesized, compare Ellman’s assay (enzymatic) with neurite outgrowth assays (cell-based) .
  • Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent DMSO concentration, cell line variability) .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the furan-2-yl substituent in target binding?

  • Methodological Answer :

  • Analog Synthesis : Replace the furan-2-yl group with bioisosteres (e.g., thiophene, pyrrole) and compare activity profiles .
  • Computational Docking : Perform molecular dynamics simulations to map furan interactions with binding pockets (e.g., π-π stacking vs. hydrogen bonding) .

Q. What advanced reactor designs or process controls improve scalability for multi-step syntheses of this compound?

  • Methodological Answer :

  • Continuous Flow Systems : Mitigate exothermic risks in dihydrobenzodioxin formation steps by using microreactors with precise temperature control .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .

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